4-Bromo-2,3,5,6-tetramethylbenzaldehyde
Overview
Description
4-Bromo-2,3,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃BrO . It is a derivative of benzaldehyde, where the benzene ring is substituted with four methyl groups and one bromine atom. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetramethylbenzaldehyde typically involves the bromination of 2,3,5,6-tetramethylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces one of the hydrogen atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and bases like potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: 4-Bromo-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Bromo-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,3,5,6-tetramethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: It is employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetramethylbenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-carbon or carbon-heteroatom bond. The aldehyde group can participate in various redox reactions, where it either donates or accepts electrons, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4,5,6-tetramethylbenzaldehyde: Similar structure but with the bromine atom in a different position.
4-Bromo-2,6-dimethylbenzaldehyde: Fewer methyl groups on the benzene ring.
2,3,5,6-Tetramethylbenzaldehyde: Lacks the bromine atom.
Uniqueness
4-Bromo-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the four methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetramethylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAVJCMGFBXRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460550 | |
Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88174-44-1 | |
Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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